molecular formula C15H13N5O2 B1680855 Hymenialdisine Analogue 1 CAS No. 724708-21-8

Hymenialdisine Analogue 1

Cat. No. B1680855
CAS RN: 724708-21-8
M. Wt: 295.3 g/mol
InChI Key: SMPPSGXPGZSJCP-FLIBITNWSA-N
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Description

Hymenialdisine Analogue 1 is an indole derivative of Hymenialdisine . It is a potent inhibitor of a variety of kinases, including MEK-1, GSK-3B, and CKI . It also exhibits inhibition of the G2 cell cycle checkpoint at the micromolar .


Synthesis Analysis

The synthesis of Hymenialdisine Analogue 1 analogs has resulted in the identification of compounds with enhanced and/or dramatically altered selectivities relative to Hymenialdisine . The synthesis of these analogs has led to molecules with antiproliferative activities 30-fold higher than Hymenialdisine .


Molecular Structure Analysis

Hymenialdisine Analogue 1 is constructed from a brominated pyrrolo [2,3-c]azepine skeleton and a 5-membered glycocyamidine ring system . Its molecular formula is C15H13N5O2 .


Chemical Reactions Analysis

Hymenialdisine Analogue 1 has been found to have antiproliferative effects . It was reported that the oximes, oxime ethers, and hydrazones groups in aldisine can provide numerous hydrogen bond donor and acceptor moieties .


Physical And Chemical Properties Analysis

The molecular formula of Hymenialdisine Analogue 1 is C15H13N5O2 . Its molecular weight is 295.30 .

Scientific Research Applications

Comprehensive Analysis of Chk2 Inhibitor (Hymenialdisine Analogue 1) Applications

Chk2 Inhibitor, also known as Hymenialdisine Analogue 1, is a potent inhibitor of a variety of kinases and has several applications in scientific research. Below is a detailed analysis of six unique applications of this compound:

Cancer Research: Hymenialdisine Analogue 1 exhibits very potent inhibition of Chk2 activity in the low nanomolar range, with an IC50 value of 8nM . This makes it a valuable tool in cancer research, where Chk2 plays a crucial role in DNA damage response and cell cycle regulation. By inhibiting Chk2, researchers can study the pathways involved in tumor suppression and the potential for targeted cancer therapies.

Neuroprotection Studies: Inhibition of Chk2 has been shown to promote neuroprotection, axon regeneration, and functional recovery after central nervous system injury . This compound can be used to explore therapeutic strategies for conditions such as neurodegeneration, neurotrauma, and stroke, where DNA damage and repair are critical factors.

Cell Cycle Checkpoint Research: Hymenialdisine Analogue 1 inhibits the G2 cell cycle checkpoint at micromolar concentrations . This application is significant for understanding the mechanisms that control cell cycle progression and the implications for diseases characterized by uncontrolled cell division.

Kinase Inhibition Profiling: As a kinase inhibitor, Hymenialdisine Analogue 1 targets multiple kinases including MEK-1, GSK-3B, and CKI . It serves as a tool for profiling the inhibition spectrum of these kinases, aiding in the discovery of new drug targets and the development of kinase-specific inhibitors.

DNA Damage Response (DDR) Mechanism Exploration: The compound’s ability to inhibit Chk2, which is a master regulator of DDR, allows researchers to dissect the complex signaling pathways involved in DNA repair and apoptosis . This is particularly useful in studying the cellular responses to genotoxic stress and the maintenance of genomic stability.

Pharmacological Studies: Given its potent inhibitory action and increased selectivity for checkpoint kinases over natural Hymenialdisine, Hymenialdisine Analogue 1 is an excellent candidate for pharmacological studies . Researchers can investigate its pharmacodynamics, pharmacokinetics, and therapeutic potential, especially in the context of combination therapies for cancer treatment.

Safety and Hazards

For detailed safety and hazard information, please refer to the Safety Data Sheets (SDS) of Hymenialdisine Analogue 1 .

properties

IUPAC Name

5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEPRPGFGRQXDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chk2 Inhibitor

Synthesis routes and methods I

Procedure details

To a solution of 5-(2-amino-5-oxo-3,5-dihydro-imidazol-4-ylidene)-7-bromo-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one TFA salt (13 mg, 0.027 mmol), in MeOH (5 mL) is added sodium acetate trihydrate (24 mg, 0.18 mmol) and 10% Pd/C (4.5 mg). It is stirred at room temperature under a hydrogen atmosphere overnight and then the catalyst is removed by filtration. The solution is concentrated and the residue is purified by HPLC (C18 column, eluted with CH3CN/H2O with 0.05% TFA) to give 5-(2-amino-5-oxo-3.5-dihydro-imidazol-4-ylidene)-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one; 1H NMR (DMSO-d6) δ 3.30-3.36 (m, 4H), 7.20 (t, 1H, J=7.6 Hz), 7.33 (t, 1H, J=7.2 Hz), 7.53 (t, 1H, J=7.6 Hz), 7.58 (d, 1H, J=7.2 Hz), 8.36 (t, 1H, J=2.4 Hz), 9.20 (bs, 1H), 10.37 (bs, 1H), 12.45 (s, 1H); m/z [M++1] 296.1.
Name
5-(2-amino-5-oxo-3,5-dihydro-imidazol-4-ylidene)-7-bromo-3,4,5,10-tetrahydro-2H-azepino[3,4-b]indol-1-one TFA salt
Quantity
13 mg
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24 mg
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5 mL
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solvent
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Synthesis routes and methods II

Procedure details

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NC1=NC(=O)C(=C2CCNC(=O)c3[nH]c4ccc(Br)cc4c32)N1
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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